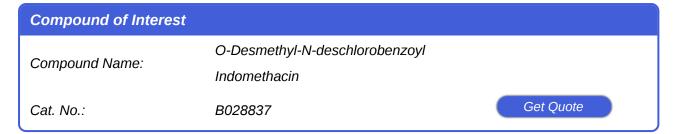


O-Desmethyl-N-deschlorobenzoyl Indomethacin chemical structure and properties

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An In-depth Technical Guide to O-Desmethyl-N-deschlorobenzoyl Indomethacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of **O-Desmethyl-N-deschlorobenzoyl Indomethacin**, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Chemical Structure and Identity

O-Desmethyl-N-deschlorobenzoyl Indomethacin, systematically named 5-hydroxy-2-methyl-1H-indole-3-acetic acid, is the core indole structure of Indomethacin after metabolic removal of the 5-methoxy group's methyl constituent and the entire N-1 p-chlorobenzoyl group.

Chemical Structure:

Physicochemical and Pharmacological Properties

O-Desmethyl-N-deschlorobenzoyl Indomethacin is primarily an inactive metabolite of Indomethacin.[1][2] Its physicochemical properties are summarized in the table below.

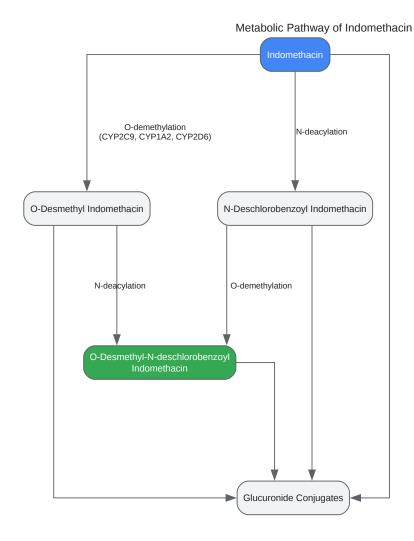


Property	Value	Source
IUPAC Name	2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid	[3]
Synonyms	5-hydroxy-2-methyl-1H-indole- 3-acetic acid	[4]
CAS Number	50995-53-4	[4]
Molecular Formula	C11H11NO3	[4]
Molecular Weight	205.21 g/mol	
Appearance	Solid	[4]
Solubility	Soluble in ethanol	[4]
UV max (λmax)	230, 231, 279 nm	[4]
pKa (Strongest Acidic)	4.22 (Predicted)	[5]
logP	1.28 (Predicted)	[5]
Water Solubility	1.8 g/L (Predicted)	[5]

Metabolic Pathway of Indomethacin

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a product of the hepatic metabolism of Indomethacin, primarily through O-demethylation and N-deacylation.[2][6] The metabolic conversion process is illustrated in the following diagram.





Glucuronidation (UGT1A1, UGT1A3, UGT1A9, UGT2B7)

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Caption: Metabolic conversion of Indomethacin to its primary metabolites.

Experimental Protocols

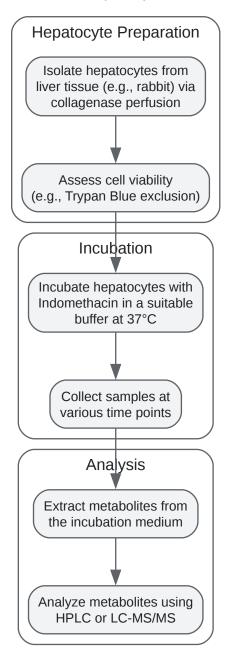


In Vitro Metabolism of Indomethacin in Hepatocytes

This protocol outlines a general procedure for studying the formation of **O-Desmethyl-N-deschlorobenzoyl Indomethacin** from Indomethacin using isolated hepatocytes, based on the methodology described by Evans, M.A., et al. (1981).

Experimental Workflow:

Workflow for In Vitro Hepatocyte Metabolism Study





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Caption: General workflow for studying Indomethacin metabolism in isolated hepatocytes.

Detailed Methodology:

- Hepatocyte Isolation:
 - Hepatocytes are isolated from the liver of the test species (e.g., neonatal or fetal rabbit)
 using a collagenase perfusion technique.
 - The liver is perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.
 - The resulting cell suspension is filtered and washed to obtain a purified hepatocyte preparation.
- Cell Viability and Plating:
 - The viability of the isolated hepatocytes is determined using the trypan blue exclusion method. A viability of >85% is generally considered acceptable.
 - Hepatocytes are plated at a specific density (e.g., 1-2 x 10⁶ cells/mL) in a suitable culture medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.
- Incubation with Indomethacin:
 - After allowing the cells to attach, the medium is replaced with fresh medium containing Indomethacin at the desired concentration (e.g., 10-100 μM).
 - The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified period, with samples of the culture medium collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Metabolite Extraction and Analysis:



- The collected medium samples are treated to precipitate proteins (e.g., with acetonitrile or methanol).
- The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
- The extracted samples are analyzed by High-Performance Liquid Chromatography
 (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and
 identify Indomethacin and its metabolites, including O-Desmethyl-N-deschlorobenzoyl
 Indomethacin.

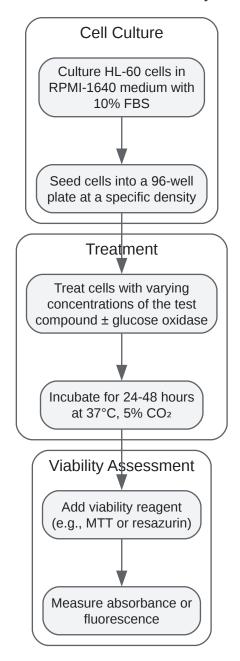
HL-60 Cell Viability Assay

This protocol describes a general method for assessing the cytotoxicity of **O-Desmethyl-N-deschlorobenzoyl Indomethacin** on the human promyelocytic leukemia cell line, HL-60, as performed by Morgan, A.G.M., et al. (2017).

Experimental Workflow:



Workflow for HL-60 Cell Viability Assay



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Caption: General workflow for assessing cytotoxicity in HL-60 cells.

Detailed Methodology:

• Cell Culture:



- HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁵ cells/well.
- Treatment with Test Compound:
 - O-Desmethyl-N-deschlorobenzoyl Indomethacin is dissolved in a suitable solvent (e.g., DMSO or ethanol) and diluted to the final desired concentrations in the culture medium.
 - The cells are treated with a range of concentrations of the compound. In the study by Morgan et al. (2017), a concentration of 600 μM was used in the presence of glucose oxidase to assess myeloperoxidase-mediated bio-activation.
 - Control wells receive the vehicle alone.
- Incubation:
 - The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a 5%
 CO₂ incubator.
- Cell Viability Assessment (MTT Assay Example):
 - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
 - The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
 - A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

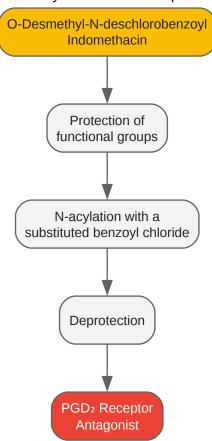


Synthesis of Prostaglandin D₂ (PGD₂) Receptor Antagonists

O-Desmethyl-N-deschlorobenzoyl Indomethacin has been utilized as a precursor in the synthesis of PGD₂ receptor antagonists. The following is a generalized synthetic scheme based on the work of Torisu, K., et al. (2004).

Synthetic Pathway:

Synthetic Pathway for PGD_2 Receptor Antagonists



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Caption: Generalized synthetic route to PGD2 receptor antagonists.

General Synthetic Procedure:

 Protection of Functional Groups: The carboxylic acid and phenolic hydroxyl groups of O-Desmethyl-N-deschlorobenzoyl Indomethacin are protected to prevent unwanted side



reactions. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the hydroxyl group can be protected with a suitable protecting group like a benzyl or silyl ether.

- N-Acylation: The protected intermediate is then acylated at the N-1 position of the indole
 ring. This is typically achieved by reacting the intermediate with a substituted benzoyl
 chloride in the presence of a base (e.g., sodium hydride or triethylamine) in an aprotic
 solvent (e.g., tetrahydrofuran or dichloromethane). The choice of the substituted benzoyl
 chloride determines the final structure of the antagonist.
- Deprotection: The protecting groups on the carboxylic acid and hydroxyl functionalities are removed under appropriate conditions (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers, or fluoride-mediated cleavage for silyl ethers) to yield the final PGD₂ receptor antagonist.
- Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Conclusion

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a key metabolite in the biotransformation of Indomethacin. While generally considered pharmacologically inactive, its potential for cytotoxicity at high concentrations and its utility as a synthetic precursor in the development of novel therapeutics, such as PGD₂ receptor antagonists, make it a compound of interest for researchers in pharmacology, toxicology, and medicinal chemistry. The experimental protocols and data presented in this guide provide a foundation for further investigation into the properties and applications of this molecule.

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